1-Bromo-3-(heptadecafluorooctyl)benzene
Overview
Description
1-Bromo-3-(heptadecafluorooctyl)benzene is a chemical compound with the molecular formula C14H4BrF17 and a molecular weight of 575.06 g/mol . . This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a heptadecafluorooctyl group. The compound is notable for its high fluorine content, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1-Bromo-3-(heptadecafluorooctyl)benzene typically involves the bromination of 3-(heptadecafluorooctyl)benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring . Industrial production methods may involve the use of specialized brominating agents and solvents to achieve high yields and purity. The reaction conditions, such as temperature and reaction time, are optimized to minimize the formation of by-products and ensure the efficient conversion of the starting materials.
Chemical Reactions Analysis
1-Bromo-3-(heptadecafluorooctyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the product will be a benzene derivative with the nucleophile replacing the bromine atom.
Scientific Research Applications
1-Bromo-3-(heptadecafluorooctyl)benzene has several scientific research applications, including:
Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(heptadecafluorooctyl)benzene involves its interaction with various molecular targets and pathways. The bromine atom and the fluorinated group can influence the compound’s reactivity and interactions with other molecules. For example, in coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The fluorinated group can also enhance the compound’s stability and resistance to degradation, making it useful in various applications .
Comparison with Similar Compounds
1-Bromo-3-(heptadecafluorooctyl)benzene can be compared with other similar compounds, such as:
1-Bromoheptadecafluorooctane: This compound has a similar structure but lacks the benzene ring, making it less versatile in certain chemical reactions.
1-Bromo-3-(perfluorooctyl)benzene: This is another name for this compound, highlighting its perfluorinated nature.
The uniqueness of this compound lies in its combination of a bromine atom, a benzene ring, and a heptadecafluorooctyl group, which imparts distinct chemical and physical properties that are valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4BrF17/c15-6-3-1-2-5(4-6)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)14(30,31)32/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDZSLNFIBUPNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4BrF17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391554 | |
Record name | 1-Bromo-3-(heptadecafluorooctyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325459-90-3 | |
Record name | 1-Bromo-3-(heptadecafluorooctyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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